molecular formula C13H15NO3 B8623819 3-Oxo-2,3-dihydro-1H-inden-5-yl ethyl(methyl)carbamate

3-Oxo-2,3-dihydro-1H-inden-5-yl ethyl(methyl)carbamate

Cat. No.: B8623819
M. Wt: 233.26 g/mol
InChI Key: DEXRDMVBOUGLGT-UHFFFAOYSA-N
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Description

3-Oxo-2,3-dihydro-1H-inden-5-yl ethyl(methyl)carbamate is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a carbamic acid ester linked to an indanone moiety. The presence of these functional groups contributes to its reactivity and potential utility in different scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-2,3-dihydro-1H-inden-5-yl ethyl(methyl)carbamate typically involves the reaction of 3-oxoindan-5-yl chloride with methylethylcarbamic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-2,3-dihydro-1H-inden-5-yl ethyl(methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted carbamates and other derivatives.

Scientific Research Applications

3-Oxo-2,3-dihydro-1H-inden-5-yl ethyl(methyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Oxo-2,3-dihydro-1H-inden-5-yl ethyl(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The indanone moiety is known to interact with certain enzymes, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethylcarbamic acid 3-oxoindan-5-yl ester
  • Methylethylcarbamic acid 2-oxoindan-5-yl ester
  • Propylcarbamic acid 3-oxoindan-5-yl ester

Uniqueness

3-Oxo-2,3-dihydro-1H-inden-5-yl ethyl(methyl)carbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and potency in various applications .

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

(3-oxo-1,2-dihydroinden-5-yl) N-ethyl-N-methylcarbamate

InChI

InChI=1S/C13H15NO3/c1-3-14(2)13(16)17-10-6-4-9-5-7-12(15)11(9)8-10/h4,6,8H,3,5,7H2,1-2H3

InChI Key

DEXRDMVBOUGLGT-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C(=O)OC1=CC2=C(CCC2=O)C=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethylmethyl carbamyl chloride (15.5 g, 127.57 mmol) was added to a stirred suspension of 6-hydroxy-1-indanone (17.2 g, 116.1 mmol) and potassium carbonate (31.8 g, 188 mmol) in acetonitrile (800 mL) at room temperature over a period of 15 minutes. The reaction mixture was heated to reflux and refluxed for 18 hours. The reaction mixture was cooled to ambient temperature, the solvent evaporated and the residue was diluted with water (250 mL) and extracted three times with toluene (250 mL). The combined organic phase was dried on MgSO4 and toluene was evaporated in a rotary evaporator. The crude crystalline product was purified by crystallization from 2-propanol (200 mL), collected by filtration, and dried under vacuum at 50° C. to afford the title compound (22 g, 81.5%). 1H NMR (300 MHz, CDCl3) δ ppm 7.47-7.44 (2H, m, Ar), 7.36 (1H, dd, J 8.4 and 2.1, Ar), 3.52-3.37 (2H, m, NCH2CH3), 3.14-3.108 [2H, m, OCCH2CH2 and incl. NCH3 (two rotamers), at 3.08 and 2.99 (3H, s, Me)], 2.74-2.71 (2H, m, OCCH2 CH2) and 1.25 and 1.19 (two rotamers) (3H, two triplets, J6.9). Mass Spectrum (FAB+) [MH+]=234
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
31.8 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Yield
81.5%

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